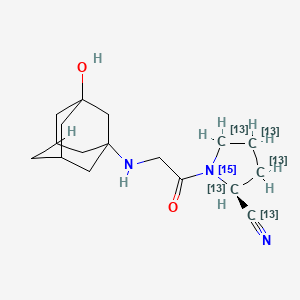

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (KHB) is a boron-based compound that has been studied for its potential applications in science and research. KHB has been studied for its ability to act as an acid catalyst in organic synthesis, as a chelating agent for metal ions, and as a reagent for the synthesis of various organic compounds. KHB has also been studied for its potential applications in biomedical research, as it has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Structural Analysis in Solution Chemistry

The compound has been studied for its interactions with water molecules and potassium cations in borate solutions. Using techniques like H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations, researchers have analyzed how these interactions affect the structure of water molecules in the solution . This research is crucial for understanding the fundamental chemistry of borate solutions and their various applications.

Development of Boron-Based Pharmaceuticals

Boron-containing compounds, including the one , show promise in medical applications due to their unique properties. Research into the structural units of borate anions can lead to the development of new pharmaceuticals that utilize the electron-deficient nature of the boron atom .

Agricultural Chemicals

The diverse structures of borate materials, which include the compound being analyzed, have significant implications for agriculture. They can be used to create more effective fertilizers and pesticides, contributing to increased crop yields and better pest control .

Mécanisme D'action

Target of Action

Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a complex compound that primarily interacts with boric acid molecules (B(OH)3) and metaborate ions (B(OH)4-) in borate solutions . These are the primary targets of the compound, and they play a crucial role in the structural and electronic properties of borate materials .

Mode of Action

The compound interacts with its targets through a series of complex interactions. The interactions between the compound, boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions have been studied using H/D isotopic substitution neutron diffraction combined with empirical potential structure refinement (EPSR) and DFT-based quantum calculations . These interactions have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .

Biochemical Pathways

The compound affects the structural units of boron in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture . This diversity of borate structures leads to a variety of interesting properties of borate materials .

Pharmacokinetics

The compound’s solubility in common organic solvents is known to be low , which could impact its bioavailability.

Result of Action

The result of the compound’s action is the alteration of the structural and electronic properties of borate materials . This includes changes in the coordination shell of water molecules and the transformation of boron structural units in borate anions .

Action Environment

The action of Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is influenced by environmental factors such as the concentration of the solution and the presence of other ions . For example, the distance between potassium ions and boric acid molecules remains constant upon changing the solution concentration .

Propriétés

InChI |

InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWEBSUMBEONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45BKN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)